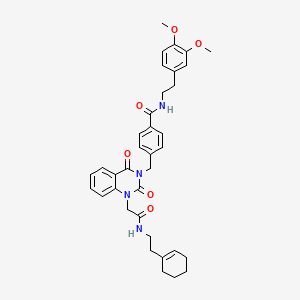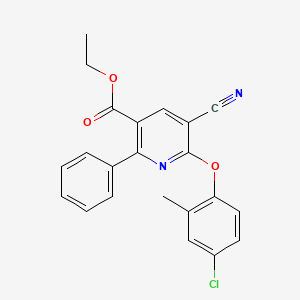![molecular formula C17H16N4O2S B3000269 5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2415533-63-8](/img/structure/B3000269.png)
5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core, a pyrrolidine ring, and a pyridin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridin-2-yloxy Group: This step involves the reaction of the pyrrolidine derivative with a pyridin-2-yloxy compound under suitable conditions.
Formation of the Benzothiadiazole Core: The benzothiadiazole core is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the benzothiadiazole core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Benzothiadiazole Derivatives: Compounds with the benzothiadiazole core, which may have similar chemical and biological properties.
Uniqueness
5-{3-[(pyridin-2-yloxy)methyl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(13-4-5-14-15(9-13)20-24-19-14)21-8-6-12(10-21)11-23-16-3-1-2-7-18-16/h1-5,7,9,12H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUAUCFCWCRWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
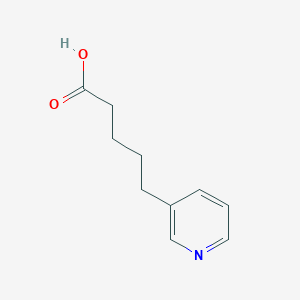
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)
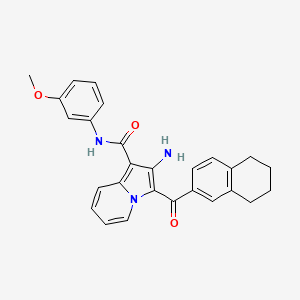
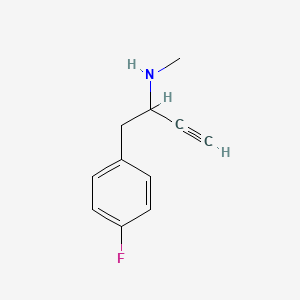

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)
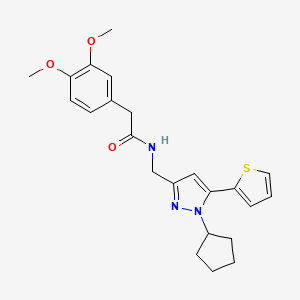
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)
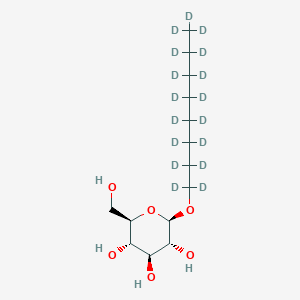
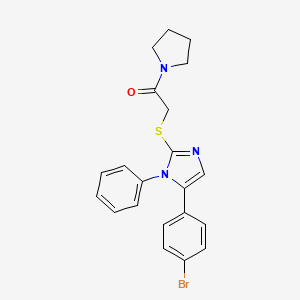
![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)
